molecular formula C13H15FO3 B8700550 5-(tert-Butyl)-7-fluoro-3-methoxyisobenzofuran-1(3H)-one

5-(tert-Butyl)-7-fluoro-3-methoxyisobenzofuran-1(3H)-one

Cat. No. B8700550
M. Wt: 238.25 g/mol
InChI Key: QMSXSFGMUYIWQQ-UHFFFAOYSA-N
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Patent
US08754077B2

Procedure details

A mixture of 101f (68.8 g, 205.4 mmol), methanol (1340 mL) and 50% aqueous sulfuric acid (881 mL) was stirred at reflux overnight. The reaction mixture was poured into 400 mL of water, extracted with DCM (3×1000 mL). The combined organic extracts were washed with 400 mL of brine, dried over Na2SO4, filtered and concentrated to dry to provide 101g (43 g) as a off-white solid which was used in the next step without further purification LCMS (ESI) m/z 225 (M+H)+.
Name
101f
Quantity
68.8 g
Type
reactant
Reaction Step One
Quantity
1340 mL
Type
reactant
Reaction Step One
Quantity
881 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([F:11])[C:8]([C:12]2[O:13]CC(C)(C)N=2)=[C:7]([CH:19]2[O:24][CH2:23]CC[O:20]2)[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].CO.S(=O)(=O)(O)O>O>[C:1]([C:5]1[CH:6]=[C:7]2[C:8](=[C:9]([F:11])[CH:10]=1)[C:12](=[O:13])[O:20][CH:19]2[O:24][CH3:23])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
101f
Quantity
68.8 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=C(C(=C1)F)C=1OCC(N1)(C)C)C1OCCCO1
Name
Quantity
1340 mL
Type
reactant
Smiles
CO
Name
Quantity
881 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×1000 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with 400 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to dry

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C2C(OC(C2=C(C1)F)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 43 g
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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